molecular formula C12H18O6 B014113 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone CAS No. 7306-64-1

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

Cat. No. B014113
CAS RN: 7306-64-1
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-KZVJFYERSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves multiple steps, including the activation of hydroxyl groups, creation of cyclic sulfite intermediates, and reduction processes to obtain the desired lactone structures. For instance, the synthesis of 6-amino-6-deoxy derivatives from corresponding glycono-1,4-lactones through cyclic sulfite intermediates illustrates the complexity and precision required in these chemical reactions (Gireaud et al., 2006).

Scientific Research Applications

  • Synthesis of 2,3-Dideoxy Derivatives of Ascorbic Acids : This compound is utilized in the synthesis of 2,3-dideoxy derivatives of ascorbic acids, expanding the chemistry related to Vitamin C derivatives (Vekemans, Boerekamp, Godefroi, & Chittenden, 2010).

  • Synthesis of C-Glycosyl Compounds : It is used in the synthesis of C-glycosyl compounds, indicating its role in complex organic synthesis processes (Hall, Bischofberger, Eitelman, & Jordaan, 1977).

  • Determination of Absolute Configuration : Research has focused on determining the absolute configuration of the anomeric position in this compound, which is found to have R chirality (Ogura, Furuhata, Takahashi, & Iitaka, 1978).

  • Synthesis of D-Gulose : It is instrumental in the synthesis of d-gulose, achieved through a controlled reduction process (Reckendorf, 1972).

  • Polyurethane Synthesis : New polyurethanes with lactone groups in the pendants and main chains are synthesized using this compound, highlighting its utility in polymer science (Yamanaka & Hashimoto, 2002).

  • Transformation into Morpholines and Oxazines : It can be transformed into morpholines and oxazines through chemical transformations (Bennis, Calinaud, Gelas, & Ghobsi, 1994).

  • Synthesis of L-Allono-1,4-Lactone : An efficient synthesis of L-allono-1,4-lactone from this compound is possible through a one-pot, double inversion procedure (Shih & Tseng, 2004).

  • Biosynthesis of L-Ascorbic Acid : In higher plants, this compound is converted to L-ascorbic acid, significantly increasing the ascorbic acid content (Baig, Kelly, & Loewus, 1970).

  • Synthesis of Various Derivatives : It is used in the synthesis of derivatives from aldohexoses like D-galactose (Copeland & Stick, 1978).

  • Synthesis from D-Glucose : L-gulono-1,4-lactone synthesis can be achieved by reducing D-glucofuranurono-6,3-lactone, obtainable from D-glucose (Crawford, 1981).

properties

IUPAC Name

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
小倉治夫, 古畑公夫, 高橋洋, 飯高洋一 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
In order to determine the absolute configuration of product from a reaction of sugar lactone and lithiated heterocycles, and X-ray crystal structural analysis of 1-(1, 3-dithian-2-yl)-2, 3 : 5, …
Number of citations: 2 jlc.jst.go.jp
C Yamanaka, K Hashimoto - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
New polyurethanes with lactone groups in the pendants and main chains were synthesized by the polyaddition of two kinds of L‐gulonolactone‐derived diols (2,3‐O‐isopropylidene‐L‐…
H OGURA, K FURUHATA, H TAKAHASHI… - Chemical and …, 1978 - jstage.jst.go.jp
In order to determine the absolute configuration of product from a reaction of sugar lactone and lithiated heterocycles, and X-ray crystal structural analysis of 1-(1, 3-dithian-2-yl)-2, 3: 5, 6…
Number of citations: 11 www.jstage.jst.go.jp
RG Soengas, MI Simone, S Hunter… - European Journal of …, 2012 - Wiley Online Library
Three homochiral polyhydroxylated piperidines containing a quaternary carbon branch at C‐2 of the heterocyclic ring, which can be considered as branched analogues of …
D Hotchkiss, R Soengas, MI Simone, J van Ameijde… - Tetrahedron letters, 2004 - Elsevier
Protected branched sugar lactones are available via Kiliani-acetonation sequences on readily available ketoses such as d-fructose and l-sorbose. In both cases, the readily crystallized …
F Rahm, R Stranne, U Bremberg… - Journal of the …, 2000 - pubs.rsc.org
Enantiomerically pure 2-(1-hydroxyalkyl)pyridines were prepared via reaction of 2-lithiopyridine with (R)-2,3-O-isopropylideneglyceraldehyde, methyl (S)-2-methoxypropionate and …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
DE Bergstrom, P Zhang, J Zhou - Journal of the Chemical Society …, 1994 - pubs.rsc.org
A synthetic route to 2-carbamoyl-4-(2′-deoxy-β-D-ribofuranosyl)imidazole 3, starting from 2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranosyl cyanide 4, was developed. The key steps are …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
NA Jones, D Rao, A Yoshihara, P Gullapalli… - Tetrahedron …, 2008 - Elsevier
The Kiliani synthesis on the 4 readily accessible ketohexoses (d-fructose, d-tagatose, l-sorbose, d-psicose) allows access to 4 diastereomeric 2-C-methyl-aldohexoses (2-C-methyl-d-…
X Song - 2004 - search.proquest.com
In the attempt at N-bromosuccinimide (NBS) bromination of benzylidene acetal protected gluconoheptonolactone derivative, a dioxonium cation rearrangement involving neighboring …
T Tolea, J HL Jordaana… - Current Organic …, 2015 - ingentaconnect.com
Other than their valuable use as starting materials and intermediates in the synthesis of drugs and other important organic compounds, pyridinyl alcohols are largely used as hemilabile …

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